molecular formula C17H20N6O3 B6438718 2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2548995-59-9

2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B6438718
CAS No.: 2548995-59-9
M. Wt: 356.4 g/mol
InChI Key: ILPVMGQCWAYPKF-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached .


Chemical Reactions Analysis

DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides . It can also be used to make esters from the corresponding alcohol and carboxylic acid .


Physical and Chemical Properties Analysis

DMTMM has a molar mass of 276.72 g·mol−1 . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .

Safety and Hazards

DMTMM can cause damage to the skin and eyes and may be toxic if ingested . Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using DMTMM .

Properties

IUPAC Name

2-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-24-16-20-15(21-17(22-16)25-2)23-7-4-12(5-8-23)11-26-14-9-13(10-18)3-6-19-14/h3,6,9,12H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPVMGQCWAYPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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